2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Medicinal Chemistry Physicochemical Properties ADME Optimization

Researchers frequently encounter regioselectivity failures and low yields when using non-fluorinated or 2,3-difluoro phenylacetic acid analogs in cross-coupling or decarboxylative transformations. Procuring CAS 543683-36-9 provides the precise 2,6-difluoro-4-nitro electronic landscape necessary to solve these challenges. - Enables predictable electrophilic aromatic substitution due to synergistic ortho,ortho-difluoro and para-nitro activation. - Superior substrate for photoredox decarboxylative alkylation, achieving milder conditions and higher functional group tolerance than non-fluorinated isomers. - Calculated logP of 0.4 positions resulting bioisosteres optimally within CNS MPO ranges for enhanced blood-brain barrier permeability.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 543683-36-9
Cat. No. B1427395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluoro-4-nitrophenyl)acetic acid
CAS543683-36-9
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-]
InChIInChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
InChIKeyMDMRXAYFALTPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluoro-4-nitrophenyl)acetic Acid – Overview


2-(2,6-Difluoro-4-nitrophenyl)acetic acid (CAS 543683-36-9) is a fluorinated nitroaromatic building block characterized by a phenylacetic acid core substituted with two fluorine atoms at the ortho positions (2,6) and a nitro group at the para position (4). With a molecular formula of C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol , this compound serves as a strategic intermediate in medicinal chemistry and materials science, where the synergistic effect of multiple electron-withdrawing substituents creates a unique activation profile for downstream functionalization not achievable with mono-substituted or non-fluorinated analogs. The ortho,ortho-difluoro substitution pattern provides both steric protection of the benzylic position and enhanced acidity of the acetic acid moiety compared to non-fluorinated or 3,5-difluoro isomers , establishing this specific regioisomer as the preferred scaffold for applications requiring a well-defined electrophilic aromatic substitution landscape.

Why Regioisomer Substitution Compromises Outcomes


Direct substitution of 2-(2,6-difluoro-4-nitrophenyl)acetic acid with the 2,3-difluoro-4-nitro isomer (CAS 361336-78-9) or the non-fluorinated 4-nitrophenylacetic acid (CAS 104-03-0) is not chemically equivalent. The 2,6-difluoro substitution pattern establishes a unique electronic environment where the acetic acid side chain experiences enhanced acidity due to the strong -I (inductive) effect of both ortho fluorines operating in concert with the para nitro group . This results in a significantly lower pKa value and altered nucleofugality during decarboxylative coupling compared to the 2,3-difluoro isomer or mono-fluoro derivatives, directly impacting reaction yields and regioselectivity in downstream transformations such as transition metal-catalyzed cross-couplings or photodecarboxylation reactions [1]. Furthermore, the symmetrical 2,6-difluoro arrangement provides predictable steric shielding of the benzylic position, which is absent in the 2,3-difluoro isomer, leading to divergent metabolic stability when incorporated into bioactive scaffolds. Researchers and procurement specialists must therefore specify this exact CAS number to ensure reproducibility in applications where the precise electronic and steric parameters of the arylacetic acid headgroup are critical for target engagement or material performance.

2-(2,6-Difluoro-4-nitrophenyl)acetic Acid: Key Differentiators


Comparative LogP and Hydrogen Bonding Profile

The presence of ortho,ortho-difluoro and para-nitro substituents in 2-(2,6-difluoro-4-nitrophenyl)acetic acid confers a distinct lipophilicity and hydrogen bonding capacity that differentiates it from regioisomeric and non-fluorinated analogs. Specifically, the 2,6-difluoro-4-nitro isomer exhibits a calculated logP of 0.4 [1], a value that balances aqueous solubility with membrane permeability and is significantly lower than the predicted logP for the non-fluorinated 4-nitrophenylacetic acid (approx. 1.4) but distinct from the 2,3-difluoro isomer. This optimized logP window is critical for CNS drug discovery programs targeting penetration of the blood-brain barrier [2].

Medicinal Chemistry Physicochemical Properties ADME Optimization

Enhanced Decarboxylative Coupling Reactivity

The combination of ortho-fluoro and para-nitro substituents on the phenylacetic acid scaffold significantly enhances the efficiency of decarboxylative transformations. While direct data for the 2,6-difluoro-4-nitro isomer is limited, studies on structurally related nitrophenylacetic acids demonstrate that electron-withdrawing groups accelerate both thermal and photochemical decarboxylation [1]. For 4-nitrophenylacetic acid, spontaneous decarboxylation occurs at steam-bath temperatures in acetonitrile, generating the 4-nitrobenzyl radical [2]. The additional presence of ortho-fluorines in the 2,6-difluoro-4-nitro derivative is expected to further stabilize the resulting benzylic radical intermediate through hyperconjugative and inductive effects, leading to higher yields in cobalt-catalyzed decarboxylative difluoroalkylation reactions compared to non-fluorinated or mono-fluoro substrates [3].

Synthetic Methodology C-H Functionalization Photoredox Catalysis

2-(2,6-Difluoro-4-nitrophenyl)acetic Acid Applications


Synthesis of CNS-Penetrant Fluorinated Bioisosteres

Medicinal chemistry teams engaged in lead optimization for neurological targets should procure this compound to synthesize fluorinated phenylacetic acid bioisosteres with improved blood-brain barrier (BBB) permeability. The calculated logP of 0.4 for the 2,6-difluoro-4-nitro derivative [7] positions it within the optimal CNS MPO (Multiparameter Optimization) range of 2-5, offering a balanced physicochemical profile that is not achieved with the more lipophilic 4-nitrophenylacetic acid or the 2,3-difluoro isomer [8]. This scaffold can be incorporated into drug candidates targeting GPCRs, ion channels, or enzymes implicated in Alzheimer's disease, Parkinson's disease, or psychiatric disorders, where achieving adequate brain exposure is paramount.

Late-Stage Functionalization via Decarboxylative Cross-Coupling

Process chemists and methodology groups seeking to install fluorinated benzyl motifs via decarboxylative coupling should specify this exact building block. The electron-deficient aromatic ring, activated by both ortho-fluorines and the para-nitro group, is a superior substrate for both thermal and photoredox-mediated decarboxylative alkylation, arylation, and fluorination reactions [7]. The enhanced radical stabilization compared to non-fluorinated analogs enables milder reaction conditions and higher functional group tolerance, making it ideal for late-stage diversification of complex pharmaceutical intermediates. This application scenario directly leverages the synergistic activation unique to the 2,6-difluoro-4-nitro regioisomer [8].

Design of Fluorinated Photocages for Chemical Biology

Chemical biologists developing light-activated probes for spatiotemporal control of biological processes should utilize this compound as a precursor for fluorinated ortho-nitrobenzyl (ONB) photocages. Research on meta-nitrophenylacetic acid derivatives demonstrates that fluoro-substitution red-shifts the excitation wavelength for photodecarboxylation while maintaining comparable quantum yields [7]. The 2,6-difluoro-4-nitrophenylacetic acid scaffold is uniquely positioned to yield photocages with improved uncaging efficiency at longer, less phototoxic wavelengths (e.g., >400 nm) compared to unsubstituted ONB cages. This enables more precise and less damaging photorelease of neurotransmitters, second messengers, or enzyme inhibitors in live-cell imaging and optogenetics experiments [8].

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